

# Application Notes and Protocols: Fluorescein Angiography in Animal Research Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Fluorescein (sodium)

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## Introduction

Fluorescein angiography (FA) is a powerful in vivo imaging technique used to visualize the vasculature of the retina and choroid.[1][2][3] It is an indispensable tool in ophthalmic research, enabling the study of vascular integrity, blood flow dynamics, and the pathogenesis of various ocular diseases in animal models.[1][2] By injecting a fluorescent dye, sodium fluorescein, into the bloodstream, researchers can capture high-resolution images of the retinal and choroidal circulation, revealing abnormalities such as leakage, neovascularization, and non-perfusion.[1][4] This document provides detailed application notes and standardized protocols for performing FA in common animal research models, along with methods for quantitative data analysis.

## Core Principles

The technique is based on the principle of fluorescence, where sodium fluorescein dye absorbs blue light (465-490 nm) and emits yellow-green light (520-530 nm).[3][5][6] A specialized fundus camera equipped with excitation and barrier filters is used to capture the emitted fluorescence, creating a detailed angiogram of the vasculature.[5][6] The procedure allows for the dynamic visualization of blood flow and the assessment of the blood-retinal barrier's integrity.[6][7][8]

## Applications in Animal Research

Fluorescein angiography is widely employed in various animal models to study a range of ocular pathologies and to evaluate the efficacy of novel therapeutic interventions. Key applications include:

- Diabetic Retinopathy: Assessing vascular leakage, microaneurysms, and neovascularization. [\[9\]](#)
- Choroidal Neovascularization (CNV): Evaluating the extent and leakage of new blood vessels, often in models of age-related macular degeneration. [\[1\]](#)[\[10\]](#)
- Retinal Vein Occlusion: Visualizing vessel occlusion, leakage, and ischemia. [\[1\]](#)
- Inflammatory Models: Assessing inflammation-induced vascular leakage.
- Drug Efficacy Studies: Quantifying the therapeutic effects of drugs on vascular pathologies. [\[1\]](#)

## Experimental Protocols

Detailed methodologies for performing fluorescein angiography in mice, rats, and rabbits are provided below. Anesthesia and dye concentrations may need to be optimized based on specific experimental needs and institutional guidelines.

### I. Fluorescein Angiography in Mice

#### A. Materials:

- Sodium Fluorescein (2.5% solution) [\[10\]](#)[\[11\]](#)
- Anesthetic (e.g., ketamine/xylazine cocktail)
- Topical mydriatic (e.g., 1% tropicamide)
- Fundus camera with appropriate filters
- 30-gauge needle and syringe

- Saline solution
- Heating pad

#### B. Protocol:

- Anesthetize the mouse via intraperitoneal (IP) injection. Confirm proper anesthetic depth by toe-pinch reflex.
- Place the mouse on a heating pad to maintain body temperature.
- Dilate the pupils by applying one drop of 1% tropicamide to the cornea. Wait for 5-10 minutes for full dilation.
- Position the mouse in front of the fundus camera and obtain baseline fundus images.
- Inject 0.1 ml of 2.5% sodium fluorescein solution intraperitoneally.[\[10\]](#)[\[11\]](#)
- Immediately begin capturing a rapid sequence of images for the early phase (first 1-2 minutes) to visualize arterial and venous filling.
- Capture late-phase images at 5-10 minutes post-injection to assess for leakage.
- After imaging, keep the animal warm until it has fully recovered from anesthesia.

## II. Fluorescein Angiography in Rats

#### A. Materials:

- Sodium Fluorescein (1% or 10% solution)[\[11\]](#)[\[12\]](#)
- Anesthetic (e.g., ketamine/xylazine cocktail)
- Topical mydriatic (e.g., 1% tropicamide)
- Fundus camera with appropriate filters
- Cannula for intravenous injection (tail vein or femoral vein)

- Saline solution
- Heating pad

#### B. Protocol:

- Anesthetize the rat (e.g., 60:5 mg/kg ketamine:xylazine).[12]
- Maintain the animal on a heating pad.
- Dilate the pupils with 1% tropicamide.
- Position the rat for imaging.
- For intravenous (IV) injection, cannulate the tail vein or femoral vein. Administer 0.1 ml of 10% sodium fluorescein solution.[11] Alternatively, for femoral vein administration, use 0.07ml of 1% sodium fluorescein.[12]
- Capture early-phase angiograms at a high frame rate (e.g., 30 frames/second) for the first 30-60 seconds.[7][12]
- Acquire mid-phase (2-5 minutes) and late-phase (10-15 minutes) images to evaluate vascular leakage.
- Monitor the animal during recovery.

### III. Fluorescein Angiography in Rabbits

#### A. Materials:

- Sodium Fluorescein (10% solution)[11]
- Anesthetic (e.g., ketamine/xylazine)
- Topical mydriatic (e.g., 1% tropicamide)
- Fundus camera
- Cannula for intravenous injection (marginal ear vein)

- Saline solution
- Heating pad

**B. Protocol:**

- Anesthetize the rabbit.
- Maintain body temperature with a heating pad.
- Instill 1% tropicamide for pupil dilation.
- Position the rabbit for fundus imaging.
- Cannulate the marginal ear vein and inject 1 ml of 10% sodium fluorescein solution.[\[11\]](#)
- Record the angiogram, capturing early-phase images within the first minute and late-phase images up to 10 minutes post-injection.[\[11\]](#)[\[13\]](#)
- Ensure the animal is stable and warm during recovery.

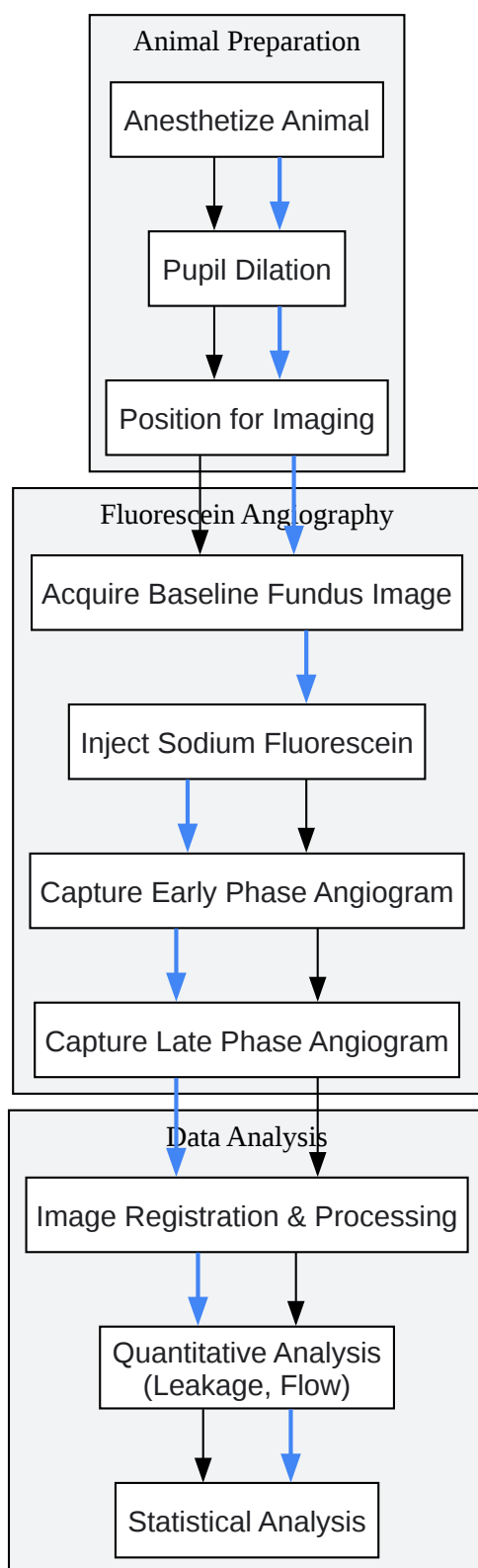
## Quantitative Data Presentation

Summarizing quantitative data from FA experiments in a structured format is crucial for comparison and analysis.

Animal Model	Parameter	Typical Values (Control)	Pathological Model Example (e.g., CNV)	Reference
Rat	Arterial Half-Rise Time	$6.9 \pm 0.1$ s	$9.8 \pm 0.3$ s (post-laser)	<a href="#">[12]</a>
	Venous Half-Fall Time	$13.2 \pm 0.4$ s	Slower decay post-laser	
	Fluorescence at 1 min	$26 \pm 1\%$ of max	$82 \pm 4\%$ of max (post-laser)	
Mouse	CNV Leakage Area	0 mm <sup>2</sup>	Variable, depends on model	<a href="#">[10]</a>
Rabbit	Retinal Circulation Time	$8.4 \pm 2.1$ s	Prolonged in disease models	<a href="#">[13]</a>

## Visualizations

## Experimental Workflow



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Caption: Experimental workflow for fluorescein angiography in animal models.

## VEGF Signaling Pathway in Angiogenesis



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Caption: Simplified VEGF signaling pathway in angiogenesis.

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